molecular formula C17H17N3O5 B300325 4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate

4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate

货号 B300325
分子量: 343.33 g/mol
InChI 键: IMVNSAABZLOQOG-IUODEOHRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of the natural product cephalosporin C, which is a beta-lactam antibiotic. The synthesis of this compound is complex and involves multiple steps, making it challenging to produce on a large scale. However, the potential benefits of this compound have led to extensive research on its synthesis, mechanism of action, and applications.

作用机制

The mechanism of action of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate is similar to that of other beta-lactam antibiotics. This compound inhibits bacterial cell wall synthesis by binding to and inactivating the penicillin-binding proteins (PBPs) that are responsible for cross-linking the peptidoglycan strands in the bacterial cell wall. This leads to the weakening and eventual lysis of the bacterial cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate have been studied extensively. This compound has been shown to have low toxicity in vitro and in vivo, making it a potentially safe and effective treatment option. Additionally, this compound has been shown to have good stability and solubility, which are important factors in drug development.

实验室实验的优点和局限性

One of the main advantages of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate is its potential as a broad-spectrum antibiotic. This compound has shown activity against several bacterial strains, including those that are resistant to other antibiotics. Additionally, this compound has shown anticancer activity in vitro, making it a potential treatment option for cancer.
One of the main limitations of this compound is its complex synthesis process, which makes it challenging to produce on a large scale. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.

未来方向

There are several future directions for research on 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate. One direction is to further study its antibacterial activity and determine its potential as a treatment option for antibiotic-resistant infections. Another direction is to study its anticancer activity in vivo and determine its potential as a cancer treatment. Additionally, more research is needed to optimize the synthesis process and determine the optimal dosage and administration route for this compound.

合成方法

The synthesis of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate involves several steps. The process starts with the conversion of cephalosporin C to 7-aminocephalosporanic acid (7-ACA), which is then reacted with 4-hydroxybenzylamine to form 7-ACA-4-hydroxybenzylamide. This intermediate is then oxidized to form 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate.

科学研究应用

The potential applications of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate are vast. This compound has been studied for its antibacterial properties and has shown promising results against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been studied for its potential use in cancer treatment, as it has shown anticancer activity in vitro.

属性

产品名称

4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate

分子式

C17H17N3O5

分子量

343.33 g/mol

IUPAC 名称

(4-nitrophenyl)methyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate

InChI

InChI=1S/C17H17N3O5/c1-11-7-8-18(19-15(9-11)12(2)16(19)21)17(22)25-10-13-3-5-14(6-4-13)20(23)24/h3-9,12,15H,10H2,1-2H3/t12-,15-/m1/s1

InChI 键

IMVNSAABZLOQOG-IUODEOHRSA-N

手性 SMILES

C[C@@H]1[C@H]2C=C(C=CN(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C

SMILES

CC1C2C=C(C=CN(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C

规范 SMILES

CC1C2C=C(C=CN(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。